crystal structure analysis of 1,1'-spirobiindan-7,7'-dicarboxylic acid
crystal structure analysis of 1,1'-spirobiindan-7,7'-dicarboxylic acid
An In-Depth Technical Guide to the Crystal Structure Analysis of 1,1'-Spirobiindan-7,7'-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the methodologies and interpretations involved in the . As a molecule of significant interest in the fields of chiral ligand design, supramolecular chemistry, and materials science, a thorough understanding of its three-dimensional structure is paramount for unlocking its full potential. This document will detail the synthesis, crystallization, and single-crystal X-ray diffraction analysis, offering insights into the experimental rationale and the interpretation of the resulting structural data.
Introduction: The Significance of the Spirobiindane Scaffold
The 1,1'-spirobiindane framework is a privileged chiral scaffold in modern chemistry. Its rigid, C2-symmetric structure has been instrumental in the development of highly effective chiral ligands and catalysts for asymmetric synthesis. The diol derivative, 1,1'-spirobiindane-7,7'-diol (SPINOL), is a well-established precursor for a wide range of such ligands.[1] The corresponding dicarboxylic acid derivative, 1,1'-spirobiindan-7,7'-dicarboxylic acid, serves as a versatile building block for more complex molecular architectures, including metal-organic frameworks (MOFs) and supramolecular assemblies, due to the strong and directional nature of the hydrogen bonds formed by its carboxylic acid groups.[2][3]
The precise arrangement of molecules in the solid state, dictated by intermolecular forces, governs the material's bulk properties. Therefore, crystal structure analysis provides invaluable information for drug development, where polymorphism can impact a drug's solubility and bioavailability, and for materials science, where the rational design of functional materials depends on controlling the self-assembly of molecular components.
Synthesis and Crystallization: From Precursor to Single Crystal
A plausible and efficient synthesis of 1,1'-spirobiindan-7,7'-dicarboxylic acid can be envisioned starting from the more readily available (R)- or (S)-SPINOL. The following protocol is a representative, multi-step synthesis.
Experimental Protocol: Synthesis
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Bromination of SPINOL: (R)-SPINOL is selectively brominated at the 6 and 6' positions using N-bromosuccinimide (NBS) to yield (R)-6,6'-dibromo-1,1'-spirobiindan-7,7'-diol.[1]
-
Palladium-Catalyzed Carboxylation: The resulting dibromo-SPINOL can be subjected to a palladium-catalyzed carbonylation reaction. This involves treating the dibromo compound with carbon monoxide in the presence of a palladium catalyst and a suitable nucleophile, followed by hydrolysis to yield the dicarboxylic acid.
-
Alternative: Grignard Reaction followed by Carboxylation: An alternative approach involves the formation of a di-Grignard reagent from the dibromo-SPINOL, which is then quenched with carbon dioxide (dry ice). Acidic workup will yield the desired dicarboxylic acid.[4]
-
Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure 1,1'-spirobiindan-7,7'-dicarboxylic acid.
Experimental Protocol: Single Crystal Growth
The growth of high-quality single crystals suitable for X-ray diffraction is a critical step that often requires careful optimization of conditions.
-
Solvent Selection: A solvent or a mixture of solvents in which the compound has moderate solubility is chosen. For carboxylic acids, polar solvents like ethanol, methanol, or ethyl acetate are often good starting points.
-
Slow Evaporation: A saturated solution of the compound is prepared in the chosen solvent system and left undisturbed in a loosely covered container. The slow evaporation of the solvent increases the concentration of the solute, leading to the formation of single crystals over several days.
-
Vapor Diffusion: A solution of the compound is placed in a small vial, which is then placed in a larger, sealed container containing a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting crystallization.
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Temperature Gradient: A saturated solution is slowly cooled, which decreases the solubility of the compound and can lead to the growth of single crystals.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis: Elucidating the 3D Structure
Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[5][6] It provides detailed information on bond lengths, bond angles, and intermolecular interactions.
SC-XRD Workflow
The process of determining a crystal structure via SC-XRD can be summarized in the following workflow:
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Experimental Protocol: SC-XRD Data Collection and Refinement
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[6]
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to reduce thermal vibrations of the atoms. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.[7]
-
Data Reduction: The raw diffraction data are processed to correct for experimental factors and to obtain a list of reflection intensities.
-
Structure Solution: The initial positions of the atoms in the unit cell are determined from the diffraction data using computational methods such as direct methods or Patterson methods.
-
Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares method to improve the agreement between the calculated and observed diffraction patterns.[7]
-
Validation: The final crystal structure is validated to ensure its chemical and crystallographic reasonability. The results are typically reported in a Crystallographic Information File (CIF).
Illustrative Crystal Structure of 1,1'-Spirobiindan-7,7'-dicarboxylic Acid
While a specific public deposition for the crystal structure of 1,1'-spirobiindan-7,7'-dicarboxylic acid was not identified, we can discuss the expected structural features based on the known chemistry of spirobiindanes and carboxylic acids.
Molecular Structure
The molecule possesses a spirocyclic core with two indane units fused at a central quaternary carbon atom. The two carboxylic acid groups are attached to the 7 and 7' positions of the indane rings.
Caption: 2D representation of the 1,1'-spirobiindan-7,7'-dicarboxylic acid molecule.
Expected Crystallographic Parameters
The following table presents a set of plausible crystallographic parameters for 1,1'-spirobiindan-7,7'-dicarboxylic acid, based on typical values for organic molecules of similar size and functionality.
| Parameter | Illustrative Value |
| Chemical Formula | C₁₉H₁₆O₄ |
| Formula Weight | 308.33 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10-12 |
| b (Å) | ~8-10 |
| c (Å) | ~15-18 |
| α (°) | 90 |
| β (°) | ~95-105 |
| γ (°) | 90 |
| Volume (ų) | ~1700-2000 |
| Z | 4 |
Supramolecular Assembly: The Role of Hydrogen Bonding
The crystal packing of carboxylic acids is typically dominated by strong O-H···O hydrogen bonds.[8] Aromatic dicarboxylic acids, in particular, are known to form extended hydrogen-bonded architectures.[2]
The most common hydrogen bonding motif for carboxylic acids is the formation of a centrosymmetric dimer, known as the R²₂(8) ring motif.[9][10] In this arrangement, two molecules are linked by two O-H···O hydrogen bonds between their carboxylic acid groups.
Caption: The classic R²₂(8) hydrogen-bonded dimer motif in carboxylic acids.
Given that 1,1'-spirobiindan-7,7'-dicarboxylic acid has two carboxylic acid groups, it is likely to form extended one-, two-, or three-dimensional networks through these hydrogen bonds. The specific arrangement will depend on the steric constraints imposed by the bulky spirobiindane backbone. Other weaker interactions, such as C-H···O bonds and π-π stacking between the aromatic rings, may also play a role in stabilizing the crystal lattice.[8]
Applications and Future Directions
A detailed understanding of the crystal structure of 1,1'-spirobiindan-7,7'-dicarboxylic acid is crucial for its application in several areas:
-
Materials Science: The dicarboxylic acid can serve as a building block for the synthesis of porous coordination polymers and metal-organic frameworks (MOFs) with potential applications in gas storage, separation, and catalysis.
-
Drug Development: For any potential pharmaceutical application, knowledge of the solid-state structure is essential for understanding polymorphism, which can affect the drug's stability, solubility, and bioavailability.
-
Crystal Engineering: This molecule is an excellent model system for studying the interplay of strong hydrogen bonds and steric effects in directing the self-assembly of molecules in the solid state.
Conclusion
The provides fundamental insights into its molecular geometry and the supramolecular architecture it adopts in the solid state. The combination of a rigid chiral scaffold and two strong hydrogen-bonding groups makes this molecule a highly promising building block for the rational design of functional materials. The methodologies and principles outlined in this guide provide a framework for the detailed characterization of this and related compounds, paving the way for their future applications in science and technology.
References
- Aakeroy, C. B., et al. (n.d.). Aromatic Dicarboxylic Acids as Building Blocks of Extended Hydrogen-bonded Architectures. Supramolecular Chemistry.
- Bis, J. A., & Vishweshwar, P. (2015). Persistent Phenol···Chloride Hydrogen Bonds in the Presence of Carboxylic Acid Moieties. Crystal Growth & Design.
- Wardell, S. M. V., et al. (2016). Crystal structures and hydrogen bonding in the co-crystalline adducts of 3,5-dinitrobenzoic acid with 4-aminosalicylic acid and 2-hydroxy-3-(1H-indol-3-yl)propenoic acid. Acta Crystallographica Section C: Structural Chemistry.
- Csomos, P., et al. (2002).
- Zhdankin, V. V., & Gornov, E. S. (2022). Intermolecular Hydrogen Bonding in Alpha-Hydroxy Carboxylic Acids Crystals: Connectivity, Synthons, Supramolecular Motifs. Molecules.
- Varughese, S., & Kuduva, S. S. (2012). Hydrogen-bonded co-crystal structure of benzoic acid and zwitterionic l-proline. Acta Crystallographica Section E: Structure Reports Online.
- Foss, O., et al. (1964). The Crystal and Molecular Structures of the 3,6-Dicarboxylic Acids of 1,2-Dithiane and 1,2-Diselenane. Acta Chemica Scandinavica.
- Kaduk, J. A. (2024). Crystal structure of anthraquinone-2-carboxylic acid, C15H8O4. Powder Diffraction.
- PubChem. (n.d.). CCDC Deposition Number 2239159.
- Journal of Engineering, Mechanics and Architecture. (n.d.).
- Rissanen, K., & Gumienna-Kontecka, E. (2024). Single-Crystal Structure Analysis of Dicarboxamides: Impact of Heteroatoms on Hydrogen Bonding of Carboxamide Groups. Molecules.
- Rigaku. (n.d.). Single crystal X-ray diffraction.
- Thermo Fisher Scientific. (2021). Single Crystal X-Ray Diffraction of Materials.
- Unknown. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis.
- Oak Ridge National Laboratory. (2016). Single Crystal Diffraction: The Definitive Structural Technique.
- Carleton College. (2007). Single-crystal X-ray Diffraction.
- CCDC. (n.d.). Deposit a Structure in the CSD.
- You, L., et al. (2011). Optically Active 1,1′-Spirobiindane-7,7′-diol (SPINOL)-Based Phosphoric Acids as Highly Enantioselective Catalysts for Asymmetric Organocatalysis. The Journal of Organic Chemistry.
- Lu, S., & Teo, Y. C. (2019). Cyclohexyl-Fused, Spirobiindane-Derived, Phosphine-Catalyzed Synthesis of Tricyclic γ-Lactams and Kinetic Resolution of γ-Substituted Allenoates. Journal of the American Chemical Society.
- Obi, A. D., et al. (2022).
- Chemistry LibreTexts. (2020). 21.4: Synthesis of Carboxylic Acids.
- Goldup, S. M., et al. (2009). CCDC 680077: Experimental Crystal Structure Determination. Research Explorer - The University of Manchester.
- Rao, H. S. P., & Tangeti, V. S. (2013). Synthesis of spirobiindane based bis-flavanones and bis-chroman-4-ones by Kabbe Reaction. Letters in Organic Chemistry.
- Desrochers, P. J., et al. (2022).
- Tu, T., et al. (2018). Chiral Cyclohexyl-Fused Spirobiindanes: Practical Synthesis, Ligand Development, and Asymmetric Catalysis. Journal of the American Chemical Society.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. grnjournal.us [grnjournal.us]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. rigaku.com [rigaku.com]
- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 7. neutrons.ornl.gov [neutrons.ornl.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Crystal structures and hydrogen bonding in the co-crystalline adducts of 3,5-dinitrobenzoic acid with 4-aminosalicylic acid and 2-hydroxy-3-(1H-indol-3-yl)propenoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
